molecular formula C27H25F2N7O4 B12273727 7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12273727
M. Wt: 549.5 g/mol
InChI Key: GZPUECYKFSIREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are a group of broad-spectrum antibiotics that are widely used to treat bacterial infections. This compound is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolone derivatives, while substitution reactions may produce various substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential antimicrobial properties. Its structural similarity to ciprofloxacin suggests that it may exhibit similar antibacterial activity, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV enzymes makes it a promising candidate for the treatment of bacterial infections.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and potential biological activity make it a valuable starting material for drug discovery and development.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A and B subunits and the topoisomerase IV A and B subunits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its triazole moiety, which is not present in other fluoroquinolones like ciprofloxacin. This structural difference may confer unique biological properties and potential advantages in terms of antimicrobial activity and resistance profiles.

Properties

Molecular Formula

C27H25F2N7O4

Molecular Weight

549.5 g/mol

IUPAC Name

7-[4-[5-amino-1-(5-fluoro-2-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C27H25F2N7O4/c1-14-2-3-15(28)10-20(14)36-25(30)23(31-32-36)26(38)34-8-6-33(7-9-34)22-12-21-17(11-19(22)29)24(37)18(27(39)40)13-35(21)16-4-5-16/h2-3,10-13,16H,4-9,30H2,1H3,(H,39,40)

InChI Key

GZPUECYKFSIREG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.